molecular formula C9H9BrFNO B13143519 (R)-6-Bromo-7-fluorochroman-4-amine

(R)-6-Bromo-7-fluorochroman-4-amine

Cat. No.: B13143519
M. Wt: 246.08 g/mol
InChI Key: SBMBPLQOIUUGJK-MRVPVSSYSA-N
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Description

®-6-Bromo-7-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chromans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the structure of ®-6-Bromo-7-fluorochroman-4-amine adds unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of ®-6-Bromo-7-fluorochroman-4-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Fluorination: The addition of a fluorine atom at the 7th position.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

®-6-Bromo-7-fluorochroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

®-6-Bromo-7-fluorochroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-6-Bromo-7-fluorochroman-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

®-6-Bromo-7-fluorochroman-4-amine can be compared with other chroman derivatives, such as:

    6-Bromo-7-fluorochroman-4-ol: Similar structure but with a hydroxyl group instead of an amine.

    6-Bromo-7-chlorochroman-4-amine: Chlorine atom instead of fluorine.

    7-Fluorochroman-4-amine: Lacks the bromine atom.

The uniqueness of ®-6-Bromo-7-fluorochroman-4-amine lies in its specific combination of bromine, fluorine, and amine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4R)-6-bromo-7-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2/t8-/m1/s1

InChI Key

SBMBPLQOIUUGJK-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=CC(=C(C=C2[C@@H]1N)Br)F

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)Br)F

Origin of Product

United States

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